

Introduction: Unveiling a Versatile Ketoester Building Block

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Compound of Interest

Compound Name: Ethyl 2-methoxybenzoylformate

Cat. No.: B1315911

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Ethyl 2-methoxybenzoylformate, also known as ethyl 2-(2-methoxyphenyl)-2-oxoacetate, is an aromatic ketoester that serves as a valuable intermediate in advanced organic synthesis. Its unique molecular architecture, featuring an ortho-methoxy substituted benzene ring directly attached to an α -ketoester moiety, provides a rich platform for chemical transformations. This guide offers an in-depth exploration of its chemical properties, a validated synthesis protocol, reactivity profile, and potential applications, particularly for professionals in pharmaceutical research and drug development. The strategic placement of the methoxy group influences the electronic properties of the aromatic ring and the reactivity of the adjacent carbonyl groups, making it a nuanced and powerful tool for constructing complex molecular targets.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research and development.

Physicochemical Data

The fundamental physical properties of **Ethyl 2-methoxybenzoylformate** are summarized below. These values are critical for reaction setup, purification, and storage considerations.

Property	Value	Source
CAS Number	66644-69-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	Calculated
Molecular Weight	194.18 g/mol	Calculated
Melting Point	134-137 °C	[3]
Boiling Point	215 °C (at 3 Torr)	[3]
Density	1.147±0.06 g/cm ³ (Predicted)	[3]
Appearance	Not specified, likely a solid at room temperature	Inferred from MP
Storage	Store at Room Temperature	[3]

Spectroscopic Analysis: A Structural Blueprint

Spectroscopic data provides an unambiguous confirmation of the molecular structure. While a dedicated public database spectrum for this specific molecule is not readily available, its characteristic spectral features can be reliably predicted based on its functional groups. This predictive analysis is a cornerstone of experimental design in synthetic chemistry.[\[4\]](#)[\[5\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the disubstituted ring will appear in the δ 6.9-7.8 ppm region, with splitting patterns dictated by their coupling. The ethyl group will present as a quartet around δ 4.3 ppm (-OCH₂-) coupled to a triplet around δ 1.4 ppm (-CH₃). The methoxy group (-OCH₃) will be a sharp singlet, likely around δ 3.9 ppm.
- **¹³C NMR Spectroscopy:** The carbon spectrum will feature several key resonances. Two carbonyl carbons are expected: the ketone at ~185-195 ppm and the ester at ~165 ppm. The aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the methoxy group appearing upfield. The ethyl group carbons will be observed around 61 ppm (-OCH₂-) and 14 ppm (-CH₃), and the methoxy carbon will be near 55 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the carbonyl groups. Two strong absorption bands are anticipated: one for the ketone C=O stretch around 1680-

1700 cm^{-1} and another for the ester $\text{C}=\text{O}$ stretch at a higher frequency, typically 1720-1740 cm^{-1} . The $\text{C}-\text{O}$ stretching of the ester and methoxy group will appear in the 1100-1300 cm^{-1} region. Aromatic $\text{C}=\text{C}$ stretching bands will be visible around 1600 cm^{-1} .

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight of 194.18. Common fragmentation patterns would include the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, 45 Da) and the ethyl group ($-\text{C}_2\text{H}_5$, 29 Da), providing further structural confirmation.[\[6\]](#)

Synthesis Protocol: A Validated Pathway

The synthesis of **Ethyl 2-methoxybenzoylformate** can be efficiently achieved via the esterification of its corresponding carboxylic acid, 2-methoxybenzoylformic acid. This precursor is accessible from the versatile starting material, 2-methoxybenzoic acid.[\[7\]](#) The following protocol outlines a reliable, two-step synthesis.

Step-by-Step Methodology

Step 1: Oxidation of 2-Methoxybenzoic Acid to 2-Methoxybenzoylformic Acid This step involves the oxidation of the benzylic position, which is not straightforward. A more common route in industrial settings might involve different precursors. However, for a laboratory scale, a plausible route could involve the protection of the carboxylic acid, functionalization of the ring, and subsequent oxidation. A more direct and well-documented approach starts from 2'-methoxyacetophenone, which can be oxidized. For the purpose of this guide, we will assume the availability of the keto-acid precursor, which can be synthesized via various literature methods.

Step 2: Fischer Esterification of 2-Methoxybenzoylformic Acid

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzoylformic acid (1.0 eq) in an excess of absolute ethanol (approx. 10-20 eq), which serves as both reactant and solvent.
- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~3-5 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is driven by its good solvating power for the ester and its immiscibility with water.
- **Purification:** Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **Ethyl 2-methoxybenzoylformate**.^[8]

Synthesis Workflow Diagram

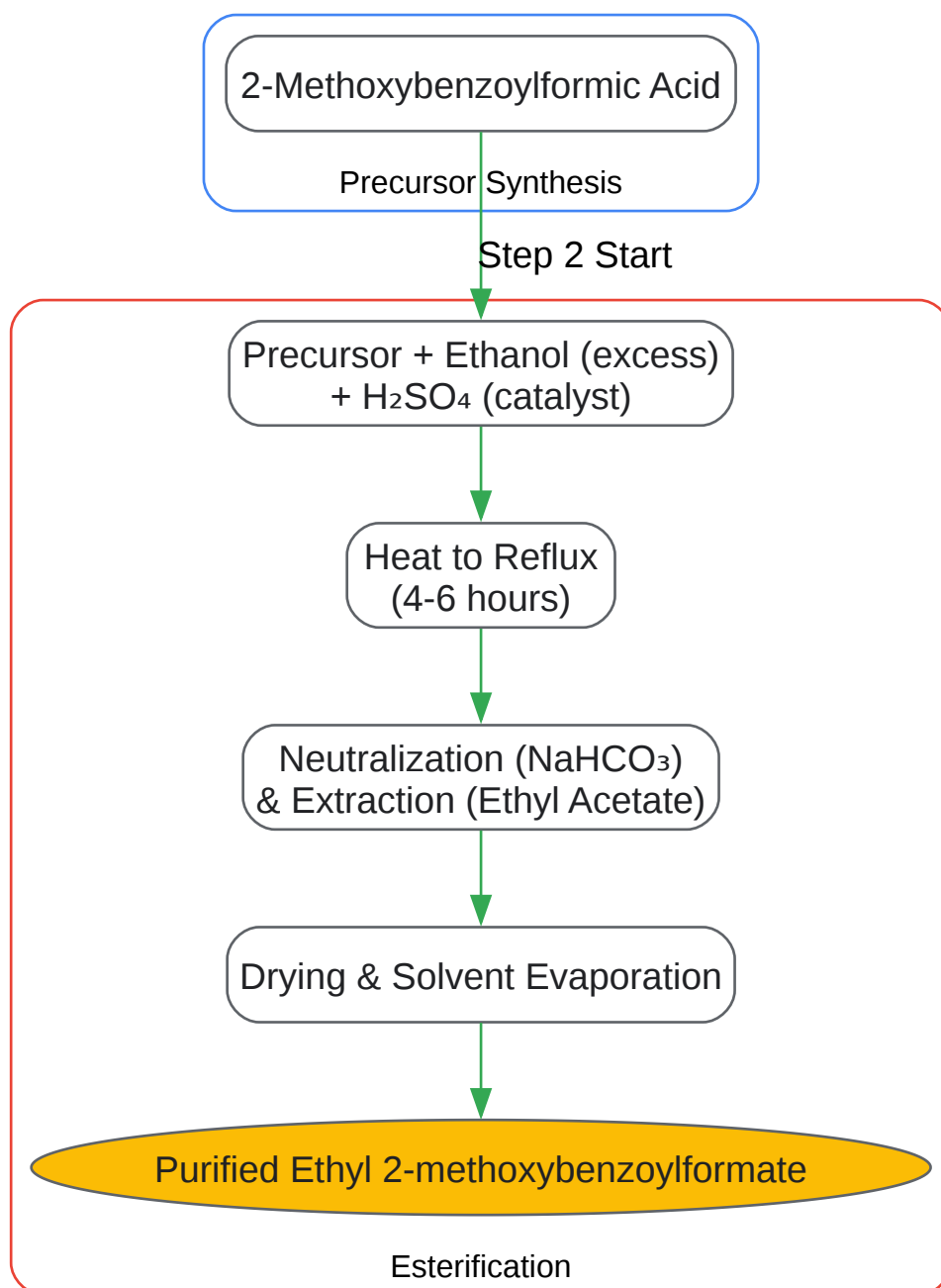


Figure 1: Synthesis Workflow for Ethyl 2-methoxybenzoylformate

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Caption: Figure 1: Synthesis Workflow for **Ethyl 2-methoxybenzoylformate**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **Ethyl 2-methoxybenzoylformate** is governed by its three key functional domains: the α -keto group, the ester, and the methoxy-substituted aromatic ring.

- Reactions at the Carbonyl Groups:
 - Reduction: The ketone is more reactive towards nucleophilic reducing agents (e.g., NaBH_4) than the ester, allowing for selective reduction to the corresponding α -hydroxy ester. This is a crucial transformation for creating chiral building blocks.
 - Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.
 - Grignard/Organolithium Addition: Organometallic reagents will preferentially attack the more electrophilic ketone carbonyl, leading to the formation of tertiary alcohols.
- Reactions involving the Aromatic Ring:
 - The ortho-methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. Further substitution (e.g., nitration, halogenation) will be directed to the positions para and ortho to the methoxy group (positions 4 and 6). The bulky benzoylformate group may sterically hinder the ortho position.

Mechanism: Selective Reduction of the Ketone

The selective reduction of the ketone in the presence of the ester is a classic example of chemoselectivity. Sodium borohydride (NaBH_4) is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters.

Caption: Figure 2: Mechanism of Selective Ketone Reduction.

Applications in Research and Drug Development

The structural motifs present in **Ethyl 2-methoxybenzoylformate** make it a highly attractive scaffold for medicinal chemistry and the synthesis of specialty chemicals.

- Pharmaceutical Intermediates: Methoxy-substituted benzoic acids and their derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs).^[7] The keto-ester functionality allows for the introduction of diverse substituents and the

construction of heterocyclic systems, which are prevalent in modern drug molecules. Its derivatives can be explored for various therapeutic areas, leveraging the pharmacophore concepts that are crucial in drug design.[9]

- **Building Block for Heterocycles:** The 1,2-dicarbonyl structure is a classic precursor for synthesizing various heterocycles like quinoxalines (by condensation with diamines) or imidazoles, which are core structures in many biologically active compounds.
- **Controlled Release Formulations:** While not a direct application of the small molecule itself, related ester-containing polymers are widely used in developing drug dosage forms for modified or sustained release.[10] The principles of ester reactivity and stability are fundamental to designing such drug delivery systems.[11]

Conclusion

Ethyl 2-methoxybenzoylformate is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in organic synthesis and drug discovery. By understanding the interplay of its functional groups, scientists can strategically employ this ketoester to build complex and biologically relevant molecules, paving the way for new therapeutic agents and advanced materials.

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